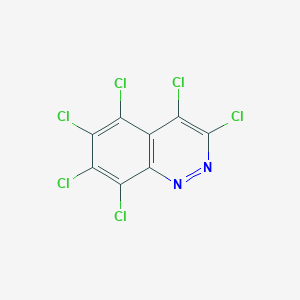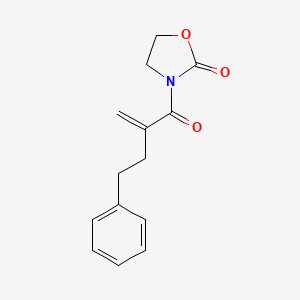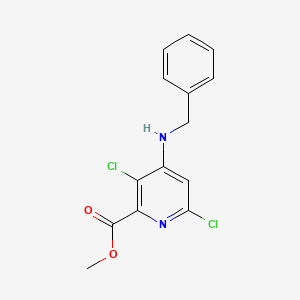
Quinoxaline-6,7-diol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoxaline-6,7-diol hydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its diverse pharmacological and industrial applications. Quinoxaline derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities .
准备方法
Synthetic Routes and Reaction Conditions: Quinoxaline-6,7-diol hydrochloride can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic conditions. This reaction typically yields quinoxaline derivatives, which can then be further modified to produce this compound .
Industrial Production Methods: Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as using phosphate-based heterogeneous catalysts have been explored to enhance the efficiency and sustainability of the synthesis process .
化学反应分析
Types of Reactions: Quinoxaline-6,7-diol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its properties or to synthesize new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and nitration reactions are common, with reagents like bromine and nitric acid being used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoxaline-6,7-dione, while reduction can produce various hydroquinoxaline derivatives .
科学研究应用
Quinoxaline-6,7-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Quinoxaline derivatives are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of quinoxaline-6,7-diol hydrochloride involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, some quinoxaline derivatives are known to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial properties .
相似化合物的比较
Quinazoline: Another nitrogen-containing heterocyclic compound with similar pharmacological properties.
Cinnoline: Known for its antimicrobial and anticancer activities.
Phthalazine: Used in the synthesis of various pharmaceuticals.
Uniqueness: Quinoxaline-6,7-diol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
属性
CAS 编号 |
6295-22-3 |
|---|---|
分子式 |
C8H7ClN2O2 |
分子量 |
198.60 g/mol |
IUPAC 名称 |
quinoxaline-6,7-diol;hydrochloride |
InChI |
InChI=1S/C8H6N2O2.ClH/c11-7-3-5-6(4-8(7)12)10-2-1-9-5;/h1-4,11-12H;1H |
InChI 键 |
GCTRRBOIIFPKBK-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C2C=C(C(=CC2=N1)O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


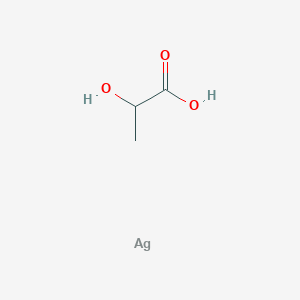

![2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B12338492.png)
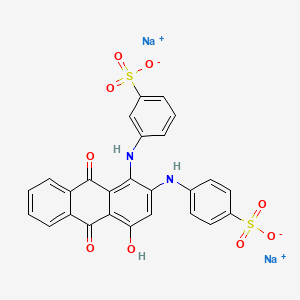
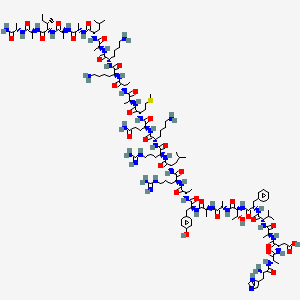
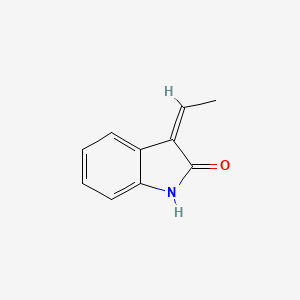
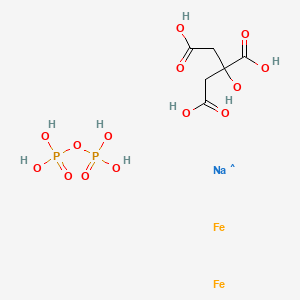
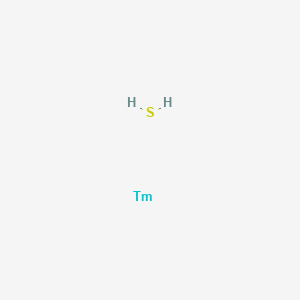
![(3S,4S,5S,6R)-6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12338530.png)
